3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one
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Overview
Description
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Benzylamino-methyl Group: The benzylamino-methyl group can be introduced via reductive amination, where benzylamine reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino-methyl group may enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-7-methoxy-1H-quinolin-2-one: Lacks the benzyl group, which may result in different biological activity and binding affinity.
3-(Benzylamino-methyl)-1H-quinolin-2-one: Lacks the methoxy group, which can affect its solubility and pharmacokinetics.
7-Methoxy-1H-quinolin-2-one: Lacks both the benzylamino-methyl and methoxy groups, serving as a simpler analog with potentially different applications.
Uniqueness
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is unique due to the presence of both the benzylamino-methyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research and industrial applications.
Properties
IUPAC Name |
3-[(benzylamino)methyl]-7-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-8-7-14-9-15(18(21)20-17(14)10-16)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHGKBLIUQHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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